1-Phenylcyclopropanamine Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1-Phenylcyclopropanamine and related compounds has been explored through various methods. Maddox, Godefroi, and Parcell (1965) detailed the preparation of several 1-arylcyclohexylamines, including 1-Phenylcyclopropanamine, as central nervous system depressants, illustrating a foundational approach to synthesizing this class of compounds (Maddox, Godefroi, & Parcell, 1965). Further, Faler and Joullié (2007) employed the Ti(IV)-mediated cyclopropanation reaction for the intermolecular synthesis of substituted 2-phenylcyclopropylamines, showcasing a modern approach to its production (Faler & Joullié, 2007).
Molecular Structure Analysis
The molecular structure of 1-Phenylcyclopropanamine Hydrochloride has been characterized through X-ray crystallography, revealing significant details about its configuration and conformation. Carlström (1975) provided a comprehensive analysis of the crystal structure, emphasizing the orthorhombic unit cell dimensions and the spatial arrangement of molecules (Carlström, 1975).
Chemical Reactions and Properties
1-Phenylcyclopropanamine Hydrochloride participates in various chemical reactions, showcasing its reactivity and functional versatility. Silverman and Zieske (1985) explored its role as an inactivator and substrate of monoamine oxidase (MAO), contributing to the understanding of its chemical behavior in biological systems (Silverman & Zieske, 1985). Additionally, the study by Kang and Hong (1985) on the synthesis and mass spectrometry of deuterium-labeled tranylcypromine hydrochloride offers insights into its structural analysis and potential applications in metabolic studies (Kang & Hong, 1985).
Physical Properties Analysis
The physical properties of 1-Phenylcyclopropanamine Hydrochloride, such as solubility, melting point, and crystal structure, are crucial for its application and handling in research and development. While specific studies focusing solely on the physical properties were not identified, the molecular structure analysis by Carlström (1975) provides foundational knowledge on its crystalline form, which indirectly informs on its physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding the compound's potential applications and interactions. The mechanism of inactivation of monoamine oxidase by 1-Phenylcyclopropylamine, discussed by Silverman and Zieske (1985), highlights its chemical properties and interaction with biological molecules, offering insights into its reactivity and mechanism of action (Silverman & Zieske, 1985).
Scientific Research Applications
Anesthetic Research
- Phencyclidine Derivative : A study by Corssen and Domino (1966) explored derivatives of phenylcyclohexylamine, including Phencyclidine hydrochloride, which is related to 1-Phenylcyclopropanamine Hydrochloride. These compounds are of interest due to their potential as intravenously administered anesthetics combining analgesic and sleep-inducing effects without significant cardiovascular and respiratory depression (Corssen & Domino, 1966).
Neuropharmacological Research
- PCP Analogues : A study by Wallach et al. (2014) noted that classic psychoactive arylcycloalkylamines, which include compounds related to 1-Phenylcyclopropanamine Hydrochloride, serve as important structural templates for neuropharmacological research. Their emergence requires monitoring strategies for harm reduction purposes (Wallach et al., 2014).
Metabolic Studies
- Deuterium Labeled Tranylcypromine : A study conducted by Kang and Hong (1985) synthesized deuterium-labeled Tranylcypromine Hydrochloride, which is closely related to 1-Phenylcyclopropanamine Hydrochloride, for application in metabolic studies. This indicates the potential use of similar compounds in metabolic and pharmacokinetic research (Kang & Hong, 1985).
Chemical Synthesis and Analysis
- Cyclopropenone Oximes : Yoshida et al. (1988) researched the preparation of cyclopropenone oxime hydrochlorides, related to 1-Phenylcyclopropanamine Hydrochloride, and their reactions with isocyanates. This study provides insights into the synthetic pathways and chemical properties of related compounds (Yoshida et al., 1988).
Neurotransmitter Analogues
- Constrained Neurotransmitter Analogues : Faler and Joullié (2007) used an intermolecular cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines, which are constrained analogues of neurotransmitters such as histamine and tryptamine. This underscores the significance of compounds like 1-Phenylcyclopropanamine Hydrochloride in creating models for neurotransmitter activity (Faler & Joullié, 2007).
Safety And Hazards
properties
IUPAC Name |
1-phenylcyclopropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUWJOHYZALSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224582 | |
Record name | 1-Phenylcyclopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopropanamine Hydrochloride | |
CAS RN |
73930-39-9 | |
Record name | 1-Phenylcyclopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073930399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylcyclopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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